(3-nitro-2-oxopyridin-1(2H)-yl)acetic acid

概要

説明

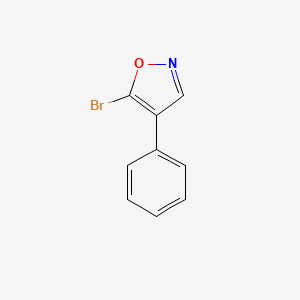

“(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid” is a chemical compound with the molecular formula C7H6N2O5 and a molecular weight of 198.13 . It is also known by other synonyms such as “1(2H)-Pyridineacetic acid, 3-nitro-2-oxo-” and "2-(3-nitro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid" .

Synthesis Analysis

The synthesis of “(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid” involves the reaction of 2-hydroxy-3-nitropyridine and chloroacetic acid. The reaction is carried out in water at 40°C with the addition of trisodium phosphate dodecahydrate . The reaction is stirred at room temperature overnight .科学的研究の応用

Luminescence and Magnetic Properties

Terbium(III) and yttrium(III) complexes with pyridine-substituted nitronyl nitroxide radical exhibit unique magnetic and luminescence properties. A study synthesized a terbium(III) complex demonstrating slow relaxation of magnetization at low temperatures, suggesting single-molecule magnet behavior. The luminescence spectra showed a resolved vibronic structure, indicating potential applications in magnetic and luminescent materials for various technological uses (Lannes et al., 2014).

Protein Nitrosylation Mechanism

Research on the autocatalytic mechanism of protein nitrosylation reveals that at physiological concentrations of nitric oxide, N2O3 forms inside protein-hydrophobic cores and causes nitrosylation within the protein interior. This understanding of protein modification has implications for the design of specific hydrophobic compounds for rapid inactivation of target enzymes, highlighting the biochemical applications of nitro-containing compounds (Nedospasov et al., 2000).

Electrophilic and Nucleophilic Properties

A study on alpha-nitro ketone explored its use as both an electrophile and nucleophile in synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds serve as probes for the Drosophila nicotinic receptor interaction, demonstrating the chemical versatility of nitro-containing compounds for biological research (Zhang et al., 2004).

HONO Formation in Atmospheric Chemistry

A study on daytime HONO vertical gradients in Houston, TX, discussed the formation mechanisms of HONO, a precursor of the hydroxyl radical in the atmosphere. The research provides insights into atmospheric chemistry and environmental science, illustrating the broader impact of nitro-containing compounds on air quality and climate change (Wong et al., 2011).

Synthesis of Pyridines

Research on the facile one-pot, multicomponent synthesis of pyridines under microwave irradiation showcases the efficient and environmentally benign methodologies for synthesizing complex organic compounds, including those with nitro groups. This has implications for the development of pharmaceuticals and agrochemicals (Zhou et al., 2009).

特性

IUPAC Name |

2-(3-nitro-2-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c10-6(11)4-8-3-1-2-5(7(8)12)9(13)14/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEKZKBMUAPJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2874581.png)

![Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2874589.png)

![3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874591.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874593.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874595.png)

![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)